Methanesulfonic acid 6-azidohexyl ester
Overview
Description
Methanesulfonic acid 6-azidohexyl ester (6-MAHE) is an organic compound of the carboxylic acid family. It is an important building block in organic synthesis and is used in a variety of scientific research applications. 6-MAHE is a versatile compound that can be used to synthesize a wide range of compounds, including those used in pharmaceuticals, biochemistry, and materials science. In
Scientific Research Applications
Electrochemical Synthesis
Methanesulfonic acid (MSA) is produced through the direct sulfonation of methane in an electrochemical reactor . The process involves the in situ formation of an initiating species from the electrolyte at a boron-doped diamond anode . This method is beneficial for reaching high concentration at outstanding selectivity .
Methane Functionalization
MSA is a product of methane functionalization . This process involves the reaction of methane and sulfur trioxide, resulting in >99% selectivity and yield of MSA . The highly selective initiator based on a sulfonyl peroxide can be prepared in situ .
Hydrometallurgy
MSA has potential applications in hydrometallurgy . Its unique properties make it an attractive agent for a variety of chemical reactions .
Optoelectronic Systems
Reduced graphene oxide (RGO) has been extensively studied and applied in optoelectronic systems . However, its unstable dispersion in organic solvents has limited its application . To overcome this problem, the newly designed and developed aggregation-induced emission (AIE) material poly [(9,9-bis (6-azidohexyl)-9H-fluorene)-alt- (9- (4- (1,2,2-triphenylvinyl)phenyl)-9H-carbazole)] (PAFTC) was covalently grafted onto RGO to produce (PFTC- g -RGO) .
Information Storage
In resistive random access memory (RRAM) devices, PFTC- g -RGO was used as the active layer material . The fabricated Al/PFTC- g -RGO/ITO device exhibited nonvolatile bistable resistive switching performances with a long retention time of over 10 4 s, excellent endurance of over 200 switching cycles, and an impressively low turn-ON voltage .
Organic Solar Cells
Azide-containing copolymers derived from random copolymers of 6-cholorohexyl methacrylate and methyl methacrylate were reacted with C60 in chlorobenzene to afford polymethacrylates with high C60 content up to 41.4 wt% soluble in common organic solvents such as CHCl3, THF, and toluene . This has potential applications as n-type semiconductor for organic solar cells .
Mechanism of Action
Target of Action
Methanesulfonic acid 6-azidohexyl ester, also known as 6-azidohexyl methanesulfonate, is a complex compound with a wide range of potential targets. Based on the properties of similar compounds, it can be inferred that it may interact with various biological molecules, particularly proteins and nucleic acids .
Mode of Action
It is known that methanesulfonic acid esters are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that Methanesulfonic acid 6-azidohexyl ester may also act as an alkylating agent, modifying the structure of its targets and thereby altering their function.
Biochemical Pathways
Given its potential role as an alkylating agent, it may interfere with various biochemical pathways, particularly those involving protein synthesis and dna replication .
Result of Action
As a potential alkylating agent, it may modify the structure of its targets, potentially leading to alterations in their function .
Action Environment
The action, efficacy, and stability of Methanesulfonic acid 6-azidohexyl ester may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect its stability and reactivity .
properties
IUPAC Name |
6-azidohexyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3S/c1-14(11,12)13-7-5-3-2-4-6-9-10-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKXIJHTBTZYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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